molecular formula C19H30BNO5 B2669407 N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 2490665-99-9

N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B2669407
CAS No.: 2490665-99-9
M. Wt: 363.26
InChI Key: HFEIKKCFPHWDFJ-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a tetramethyl-1,3,2-dioxaborolan-2-yl group and a 3-(2-methoxyethoxy)propyl side chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced through a boronation reaction, while the 3-(2-methoxyethoxy)propyl side chain is attached via an etherification process. Common reagents used in these reactions include boronic acids, alkyl halides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule.

    Substitution: The benzamide core and side chains can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a probe for biological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Uniqueness

N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

N-[3-(2-methoxyethoxy)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO5/c1-18(2)19(3,4)26-20(25-18)16-9-7-15(8-10-16)17(22)21-11-6-12-24-14-13-23-5/h7-10H,6,11-14H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEIKKCFPHWDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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